Fomecin A vs. Fomecin B: Comparative UV Absorption Characteristics for Analytical Identification and Purity Assessment
Fomecin A and Fomecin B, co-produced by Fomes juniperinus, exhibit distinct UV absorption profiles that serve as definitive analytical identifiers. Fomecin A in ethanol displays absorption maxima at 241 nm (ε 10800) and 304 nm (ε 15300), whereas Fomecin B absorbs at 263 nm (ε 26400) and 336 nm (ε 9200) [1]. The quantifiable difference in λmax values (Δ = 22 nm for the lower band, Δ = 32 nm for the upper band) and molar absorptivities provides unambiguous spectroscopic discrimination. This differentiation is critical for confirming compound identity and assessing purity in procurement workflows, where misidentification or co-elution could compromise experimental integrity [2].
| Evidence Dimension | UV Absorption Maxima (Ethanol) and Molar Absorptivity |
|---|---|
| Target Compound Data | Fomecin A: λmax 241 nm (ε 10800), λmax 304 nm (ε 15300) |
| Comparator Or Baseline | Fomecin B: λmax 263 nm (ε 26400), λmax 336 nm (ε 9200) |
| Quantified Difference | Lower band: Δλ = +22 nm for B vs. A; ε ratio B/A = 2.44; Upper band: Δλ = +32 nm for B vs. A; ε ratio A/B = 1.66 |
| Conditions | Ethanol solvent; room temperature |
Why This Matters
These distinct UV signatures enable unequivocal identity verification and purity monitoring, reducing procurement risk and ensuring assay reproducibility.
- [1] DrugFuture. Fomecins monograph. UV absorption maxima for Fomecin A and Fomecin B. Accessed 2026. View Source
- [2] McMorris, T. C.; Anchel, M. The structures of fomecin A and fomecin B. Can. J. Chem. 1964, 42, 1595-1598. View Source
